
L-Valine-13C5,15N,d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine-13C5,15N,d8 is an isotopically labeled version of the essential amino acid L-Valine. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it a valuable tool in various scientific research applications. L-Valine is one of the twenty proteinogenic amino acids and plays a crucial role in protein synthesis, muscle growth, and tissue repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine-13C5,15N,d8 involves the incorporation of stable isotopes into the L-Valine molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the production of the final compound. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced technologies and equipment to achieve high purity and yield. The production is carried out under strict quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine-13C5,15N,d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of keto acids, while reduction may produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
L-Valine-13C5,15N,d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in the study of glucose metabolism and the quantitative determination of peptides
Biology: Employed in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules
Medicine: Utilized in drug development processes as tracers for quantitation and to study the pharmacokinetic and metabolic profiles of drugs
Industry: Applied in the production of labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of L-Valine-13C5,15N,d8 involves its incorporation into proteins and other biological molecules. The labeled isotopes allow researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis, metabolic pathways, and cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
L-Valine-13C5,15N,d8 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Similar compounds include:
L-Valine-13C5,15N: Labeled with carbon-13 and nitrogen-15, but without deuterium.
L-Valine-d8: Labeled with deuterium only.
L-Valine-13C5: Labeled with carbon-13 only.
L-Valine-15N: Labeled with nitrogen-15 only
These similar compounds offer different labeling options, allowing researchers to choose the most suitable one for their specific studies.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
131.152 g/mol |
IUPAC-Name |
(2S)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1D3,2+1D3,3+1D,4+1D,5+1,6+1 |
InChI-Schlüssel |
KZSNJWFQEVHDMF-BJZWQILWSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H])[15NH2] |
Kanonische SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


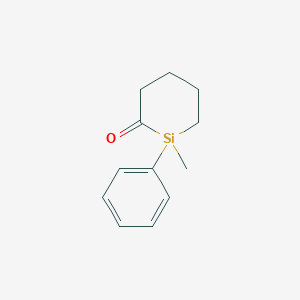


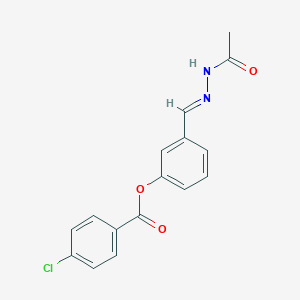
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)

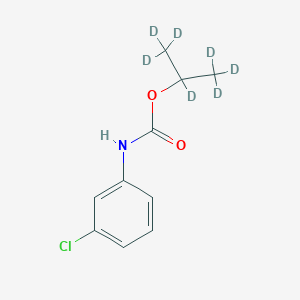
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12052545.png)
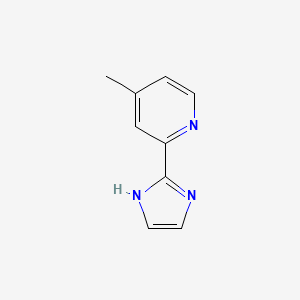
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-2-ylamide](/img/structure/B12052566.png)
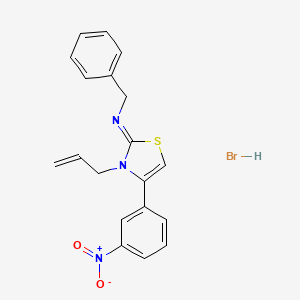
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)

